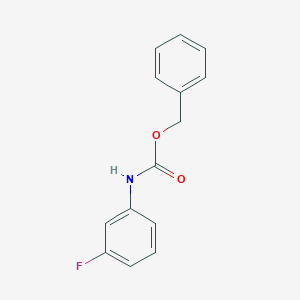

(3-Fluorophenyl)carbamic acid benzyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLKGCMCFFJNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358442 | |

| Record name | Benzyl (3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149524-47-0 | |

| Record name | (3-Fluorophenyl)carbamic acid benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149524-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Fluorophenyl)-carbamic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluorophenyl)carbamic acid benzyl ester (CAS 149524-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)carbamic acid benzyl ester, with the CAS number 149524-47-0, is a fluorinated carbamate derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development, particularly as a pharmaceutical intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 149524-47-0 | [1] |

| Molecular Formula | C₁₄H₁₂FNO₂ | [1] |

| Molecular Weight | 245.25 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Purity | ≥98% | [1] |

| SMILES | O=C(OCC1=CC=CC=C1)NC2=CC=CC(F)=C2 | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-fluoroaniline with benzyl chloroformate. This reaction, a nucleophilic acyl substitution, results in the formation of a carbamate linkage. The process is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the formation of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of a structurally similar compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, and is expected to yield the desired product with high purity.[2][3]

Materials:

-

3-Fluoroaniline

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 equivalent) in a mixture of acetone and water (e.g., a 2:1 v/v ratio).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Base Addition: To the cooled solution, add sodium bicarbonate (approximately 1.25 equivalents).

-

Addition of Benzyl Chloroformate: While stirring vigorously, slowly add benzyl chloroformate (approximately 1.05 equivalents) to the reaction mixture via a dropping funnel or syringe over a period of 5-10 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Workup: Pour the reaction mixture into ice water. A solid precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with water to remove any remaining salts.

-

Drying: Dry the product, for instance, in a vacuum oven, to obtain the final pure compound.

Note: This is a representative protocol. Optimization of reaction conditions, such as solvent ratios and reaction time, may be necessary to achieve the best results.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of high relevance in drug discovery.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The carbamate group serves as a protected amine, which can be deprotected at a later stage of a synthetic route. The fluorine substituent can enhance the metabolic stability and binding affinity of the final drug candidate.

Carbamates as a Key Structural Motif in Drugs

The carbamate group is a crucial structural element in numerous approved drugs and prodrugs.[4][5] It is considered a bioisostere of the amide bond but can exhibit different stability and hydrogen bonding patterns. Carbamates are often more resistant to enzymatic hydrolysis than esters, which is a desirable property for prodrug design.[4]

The diagram below illustrates the general concept of how a carbamate-containing molecule can act as a prodrug, releasing an active pharmaceutical ingredient (API) upon enzymatic cleavage.

Spectroscopic Data (Predicted)

No experimentally obtained spectroscopic data for this compound was found in the searched literature. However, based on the known spectra of similar compounds, such as Benzyl N-(3-chloro-4-fluorophenyl)carbamate, the following characteristic signals can be predicted.[2][3]

-

¹H-NMR (in CDCl₃):

-

Aromatic protons of the benzyl group: ~7.3-7.4 ppm (multiplet, 5H).

-

Methylene protons of the benzyl group (-CH₂-): ~5.2 ppm (singlet, 2H).

-

Aromatic protons of the 3-fluorophenyl group: ~6.8-7.6 ppm (multiplets, 4H).

-

N-H proton of the carbamate: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C-NMR (in CDCl₃):

-

Carbonyl carbon of the carbamate: ~153 ppm.

-

Aromatic carbons of the benzyl group: ~128-136 ppm.

-

Methylene carbon of the benzyl group (-CH₂-): ~67 ppm.

-

Aromatic carbons of the 3-fluorophenyl group: ~107-163 ppm, with characteristic C-F couplings.

-

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for handling chemical compounds of this nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceutical agents. Its synthesis is straightforward, and its structure incorporates key features, namely the carbamate linkage and a fluorine substituent, that are highly relevant in modern drug design. Further research into the biological activities of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Fluorophenyl)carbamic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthetic workflow for (3-Fluorophenyl)carbamic acid benzyl ester, a compound of interest in synthetic and medicinal chemistry.

Core Compound Data

This compound is an organic compound featuring a fluorinated phenyl ring linked to a carbamate group, which in turn is esterified with a benzyl group. Its chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂FNO₂ | [1] |

| Molecular Weight | 245.25 g/mol | [1] |

| CAS Number | 149524-47-0 | [1][2][3][4][5] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [6] |

| LogP | 3.5744 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

Synthetic Workflow

The synthesis of this compound can be achieved through the reaction of 3-fluoroaniline with benzyl chloroformate. This reaction is a common method for the formation of carbamates from an amine and a chloroformate. A generalized experimental workflow for this synthesis is outlined below.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 149524-47-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS:149524-47-0 - 杭州辰通生化科技有限公司 [dulaber.com]

- 4. This compound - CAS:149524-47-0 - 杭州辰通生化科技有限公司 [dulaber.com]

- 5. This compound - CAS:149524-47-0 - 阿镁生物 [amaybio.com]

- 6. chemscene.com [chemscene.com]

Synthesis of N-Carbobenzoxy-3-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzoxy-3-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. This document outlines the chemical properties, a detailed experimental protocol, and the necessary safety precautions for this synthetic procedure.

Introduction

N-Carbobenzoxy-3-fluoroaniline, also known as benzyl (3-fluorophenyl)carbamate, is a protected form of 3-fluoroaniline. The carbobenzoxy (Cbz) group serves as a crucial protecting group for the amine functionality, preventing its participation in undesired side reactions during multi-step organic syntheses. The presence of the fluorine atom on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, making N-Cbz-3-fluoroaniline a valuable building block in medicinal chemistry and drug discovery.

The synthesis involves the reaction of 3-fluoroaniline with benzyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | 3-Fluoroaniline (Starting Material) | N-Carbobenzoxy-3-fluoroaniline (Product) |

| CAS Number | 372-19-0 | 149524-47-0 |

| Molecular Formula | C₆H₆FN | C₁₄H₁₂FNO₂ |

| Molecular Weight | 111.12 g/mol | 245.25 g/mol |

| Appearance | Liquid | White to off-white powder |

| Boiling Point | 186 °C at 756 mmHg | 320.4 °C at 760 mmHg[1] |

| Density | 1.156 g/mL at 25 °C | 1.265 g/cm³ (Predicted)[2] |

| Melting Point | Not Applicable | 53.0 to 57.0 °C |

| Storage | Room temperature | 2-8°C[2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | N-Carbobenzoxy-3-fluoroaniline (Expected Data based on Analogues)[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.45 - 7.30 (m, 5H, Ar-H of Benzyl), 7.25 - 7.15 (m, 1H, Ar-H), 6.90 - 6.70 (m, 3H, Ar-H), 6.65 (br s, 1H, NH), 5.20 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 163.0 (C=O), 153.0 (C-F), 138.0 (C), 135.5 (C), 130.0 (CH), 128.8 (2CH), 128.6 (CH), 128.4 (2CH), 115.0 (d, J = 21 Hz, CH), 110.0 (d, J = 2 Hz, CH), 107.0 (d, J = 26 Hz, CH), 67.5 (CH₂) |

| IR (KBr) | ν (cm⁻¹) 3300-3250 (N-H stretch), 1710-1690 (C=O stretch), 1600-1580 (N-H bend), 1550-1530 (Aromatic C=C stretch), 1250-1230 (C-O stretch), 1100-1000 (C-F stretch) |

Note: The spectroscopic data for N-Carbobenzoxy-3-fluoroaniline is predicted based on the analysis of a closely related analogue, Benzyl (2-bromo-5-fluorophenyl)carbamate, as detailed in the cited literature.[3]

Experimental Protocol

This protocol is adapted from a reliable method for the synthesis of a similar carbamate.[3]

Materials:

-

3-Fluoroaniline

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

Dichloromethane (for recrystallization)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 equivalent) in a mixture of acetone and water (2:1 v/v).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the cooled solution, add sodium bicarbonate (1.25 equivalents) portion-wise while stirring.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.03 equivalents) to the reaction mixture via a dropping funnel or syringe over a period of approximately 5-10 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Work-up: Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water.

-

Purification: Recrystallize the crude product from dichloromethane to obtain pure N-Carbobenzoxy-3-fluoroaniline.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

3-Fluoroaniline: This compound is toxic if swallowed and can cause skin and eye irritation.

-

Benzyl Chloroformate: This reagent is highly corrosive, toxic, and a lachrymator. It causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Signaling Pathways and Logical Relationships

The synthesis of N-Carbobenzoxy-3-fluoroaniline is a fundamental step in the broader context of drug development. The logical workflow from starting materials to the final protected amine is a linear process.

The reaction mechanism follows a nucleophilic acyl substitution pathway.

References

In-Depth Technical Guide: Solubility of (3-Fluorophenyl)carbamic acid benzyl ester in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (3-Fluorophenyl)carbamic acid benzyl ester. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on inferred solubility properties based on structurally similar compounds and outlines comprehensive experimental protocols for determining its solubility in various organic solvents.

Executive Summary

This compound is a carbamate derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for process development, formulation, and biological screening. This guide offers a framework for approaching the solubility assessment of this compound, including predicted solubility in common organic solvents and detailed methodologies for its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the carbamate group, while their organic nature accommodates the aromatic rings. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong solvent for a wide range of organic molecules. | |

| Acetonitrile (ACN) | Moderate to High | Offers a good balance of polarity and organic character. | |

| Chlorinated | Dichloromethane (DCM) | High | The non-polar nature of the majority of the molecule favors solubility in chlorinated solvents. |

| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |

| Alcohols | Methanol | Moderate | The hydroxyl group can interact with the carbamate moiety, but the overall non-polar character of the compound may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Offers a balance of polarity and non-polar characteristics suitable for dissolving the compound. |

| Diethyl Ether | Low to Moderate | Lower polarity compared to THF may result in reduced solubility. | |

| Non-Polar | Toluene | Low to Moderate | The aromatic nature of toluene can interact with the phenyl rings of the compound, but the polar carbamate group may limit solubility. |

| Hexanes | Low | The high non-polar character of hexanes is unlikely to effectively solvate the polar carbamate group. | |

| Aqueous | Water | Very Low | The hydrophobic nature of the benzyl and fluorophenyl groups will significantly limit solubility in water. |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for quantitatively determining the solubility of a solid compound like this compound in organic solvents. The choice between thermodynamic and kinetic solubility measurements depends on the specific application.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with the solid drug.[2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the vial and collect the supernatant or filter the solution using a syringe filter compatible with the organic solvent.

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when diluted into an aqueous or organic medium.[4][5] This is often used in early drug discovery for rapid screening.

Objective: To rapidly assess the concentration at which this compound precipitates from a solution when diluted from a concentrated stock.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with nephelometry or UV-Vis absorbance capabilities

-

Plate shaker

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add the desired organic solvent to a series of wells.

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (to detect precipitated particles).

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a blank control.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic solubility determination workflow.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not prevalent in the current literature, this guide provides a robust framework for its determination. The predicted solubility profile suggests high solubility in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and ethers. For precise quantitative data, the detailed experimental protocols for thermodynamic and kinetic solubility measurements provided herein should be followed. These methodologies will enable researchers and drug development professionals to accurately characterize this compound for their specific applications.

References

Spectral Analysis of Benzyl (3-fluorophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Benzyl (3-fluorophenyl)carbamate (CAS No. 149524-47-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Core Compound Information

| Property | Value |

| Chemical Name | Benzyl (3-fluorophenyl)carbamate |

| CAS Number | 149524-47-0 |

| Molecular Formula | C₁₄H₁₂FNO₂[1][2] |

| Molecular Weight | 245.25 g/mol [1][2] |

| Structure | (Image of the chemical structure of Benzyl (3-fluorophenyl)carbamate) |

Predicted Spectral Data

The following tables summarize the predicted spectral data for Benzyl (3-fluorophenyl)carbamate. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | m | 5H | Ar-H (Benzyl) |

| ~7.20 - 7.10 | m | 1H | Ar-H (Fluorophenyl) |

| ~7.05 | d | 1H | Ar-H (Fluorophenyl) |

| ~6.80 | d | 1H | Ar-H (Fluorophenyl) |

| ~6.70 | s (br) | 1H | NH |

| ~5.20 | s | 2H | CH ₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 245 Hz) | C -F |

| ~153 | C =O |

| ~140 (d, J ≈ 10 Hz) | Ar-C -N |

| ~136 | Ar-C (Benzyl, ipso) |

| ~130 (d, J ≈ 9 Hz) | Ar-C H |

| ~128.7 | Ar-C H (Benzyl) |

| ~128.4 | Ar-C H (Benzyl) |

| ~128.2 | Ar-C H (Benzyl) |

| ~114 (d, J ≈ 2 Hz) | Ar-C H |

| ~110 (d, J ≈ 21 Hz) | Ar-C H |

| ~107 (d, J ≈ 26 Hz) | Ar-C H |

| ~67 | OC H₂ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch |

| ~1150 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 245.08 | [M]⁺ (Molecular Ion) |

| 108.04 | [C₆H₅CH₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 111.03 | [FC₆H₄NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Benzyl (3-fluorophenyl)carbamate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

-

For ¹³C NMR, acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Benzyl (3-fluorophenyl)carbamate sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect data over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Average 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Benzyl (3-fluorophenyl)carbamate in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like Benzyl (3-fluorophenyl)carbamate.

Caption: General workflow for spectral analysis.

References

The Rising Profile of Fluorinated Carbamates in Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide delves into the burgeoning field of fluorinated carbamate derivatives, compounds that are demonstrating significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, combined with the versatile carbamate scaffold, have given rise to a new generation of potent and selective modulators of biological processes. This document provides an in-depth exploration of their synthesis, diverse biological activities, and the experimental protocols used to evaluate their efficacy, with a particular focus on their roles as enzyme inhibitors and anti-cancer agents.

Enzyme Inhibition: A Primary Target for Fluorinated Carbamates

Fluorinated carbamates have emerged as particularly effective inhibitors of several key enzymes implicated in human diseases. Their mechanism often involves the carbamoylation of a serine residue in the enzyme's active site, leading to either reversible or irreversible inhibition.[1][2] The introduction of fluorine can enhance binding affinity, metabolic stability, and cell permeability, making these compounds highly attractive for drug development.[3][4]

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

FAAH and MAGL are the primary enzymes responsible for the degradation of endocannabinoids, such as anandamide.[5][6] Inhibiting these enzymes can prolong the analgesic, anti-inflammatory, and anxiolytic effects of endocannabinoids, offering a promising therapeutic strategy for pain and anxiety disorders.[1][7][8]

Fluorinated carbamates have been extensively investigated as FAAH and MAGL inhibitors.[5][9] Structure-activity relationship (SAR) studies have revealed that the position and number of fluorine substitutions, as well as the nature of the alkyl spacer and aryl groups, significantly influence inhibitory potency and selectivity.[5][9] For instance, the introduction of a fluorine atom at the 6-position of the indole ring in certain (indolylethyl)piperidine carbamates was found to significantly increase FAAH inhibitory potency.[5]

Table 1: Inhibitory Potency of Selected Fluorinated Carbamate Derivatives against FAAH and MAGL

| Compound | Target Enzyme | IC50 (µM) | Source |

| Phenyl N-[ω-(6-fluoroindol-1-yl)pentyl]carbamate (14) | FAAH | 0.029 | [5] |

| Hexafluoroisopropyl 4-(indol-1-ylmethyl)piperidine-1-carboxylate (20) | MAGL | ~0.5 | [9] |

| Hexafluoroisopropyl 4-[2-(indol-1-yl)ethyl]piperidine-1-carboxylate (24) | FAAH | 1 | [9] |

| Hexafluoroisopropyl 4-[2-(indol-1-yl)ethyl]piperidine-1-carboxylate (24) | MAGL | 0.51 | [9] |

Cholinesterase Inhibition: A Focus on Alzheimer's Disease

Cholinesterase inhibitors (ChEIs) are a mainstay in the symptomatic treatment of Alzheimer's disease (AD), working by increasing the levels of the neurotransmitter acetylcholine.[10][11][12] Fluorinated carbamates have been explored as ChEIs, with some derivatives showing potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][11] The selectivity towards BChE is of particular interest as its role becomes more prominent in later stages of AD.[11]

Table 2: Inhibitory Potency of Selected Fluorinated Carbamate Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Source |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [11] |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [11] |

Anticancer Activity: A Promising Frontier

The cytotoxic potential of fluorinated compounds is being increasingly harnessed in the development of novel anticancer agents.[13][14] Fluorinated carbamate derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[15] The introduction of fluorine can enhance the molecule's ability to interact with biological targets and can improve its metabolic stability, leading to more effective and durable anticancer effects.[15][16]

For example, a series of newly synthesized cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line.[15] One imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety displayed significant antiproliferative activity with an IC50 value of 4.23 µM.[15] This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells.[15]

Table 3: Anticancer Activity of a Selected Fluorinated Cinnamide Derivative

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Source |

| Imidazolone derivative 6 | HepG2 (Liver Cancer) | 4.23 | Induces cell cycle arrest at G1 phase, increases apoptosis | [15] |

Experimental Protocols

A variety of in vitro assays are employed to characterize the biological activity of fluorinated carbamate derivatives. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assays

Principle: The inhibitory activity of the compounds against FAAH and MAGL is determined by measuring the reduction in the enzymatic hydrolysis of a substrate.

Procedure:

-

Enzyme Source: Recombinant human FAAH or MAGL expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

-

Substrate: A fluorescent or colorimetric substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) for FAAH, is used.

-

Assay Buffer: A suitable buffer, typically Tris-HCl or phosphate buffer, at a physiological pH.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The fluorescence or absorbance of the product is measured over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Principle: This spectrophotometric method measures the activity of AChE and BChE based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11]

Procedure:

-

Enzyme Source: Purified human recombinant AChE or BChE.

-

Substrate: Acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE.

-

Reagent: DTNB (Ellman's reagent).

-

Assay Buffer: Phosphate buffer at a physiological pH.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Mixture: The substrate and DTNB are added to the enzyme-inhibitor mixture.

-

Detection: The absorbance of the yellow product is measured at 412 nm over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is determined, and IC50 values are calculated as described above.

Anticancer Activity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Culture: Cancer cell lines (e.g., HepG2) are cultured in a suitable medium and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the fluorinated carbamate derivatives for a specific period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Detection: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The fluorescence of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of fluorinated carbamate derivatives.

Conclusion and Future Directions

Fluorinated carbamate derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as enzyme inhibitors, particularly for FAAH, MAGL, and cholinesterases, and their emerging potential as anticancer agents, underscore their significance in drug discovery. The strategic incorporation of fluorine atoms has proven to be a powerful tool for optimizing the pharmacological properties of carbamate-based molecules.

Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: Designing derivatives with greater selectivity for specific enzyme isoforms or cancer cell types to minimize off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies to evaluate the in vivo efficacy, metabolic stability, and pharmacokinetic profiles of lead compounds.

-

Novel Targets: Exploring the activity of fluorinated carbamates against other therapeutically relevant targets.

-

Advanced Synthesis: Developing more efficient and versatile synthetic methodologies to access a wider range of structurally diverse fluorinated carbamates.[17][18]

The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Second Generation of Carbamate‐Based Fatty Acid Amide Hydrolase Inhibitors with Improved Activity in vivo [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Review of Substituted Phenylcarbamic Acid Esters: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenylcarbamic acid esters, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by a core carbamate (-NHCOO-) functional group linking a substituted phenyl ring to an ester moiety, these molecules have been successfully developed as potent inhibitors of key enzymes and modulators of various physiological processes. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action for various substituted phenylcarbamic acid esters, with a focus on their applications as cholinesterase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, antimicrobial agents, and local anesthetics.

I. Synthetic Strategies

The synthesis of substituted phenylcarbamic acid esters is typically achieved through several reliable methods. The most common approaches involve the reaction of substituted phenols with isocyanates or the reaction of substituted anilines with chloroformates.

Experimental Protocol: General Synthesis via Isocyanate Pathway

A solution of a substituted phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen, argon). To this solution, a substituted isocyanate (1.0-1.2 equivalents) is added, often in the presence of a catalytic amount of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction mixture is stirred at room temperature or heated under reflux until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired substituted phenylcarbamic acid ester.

Caption: General workflow for the synthesis of phenylcarbamic acid esters.

II. Biological Activities and Therapeutic Applications

A. Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease and myasthenia gravis.[1][2] Phenylcarbamates act as "pseudo-irreversible" inhibitors by carbamoylating a serine residue within the active site of these enzymes, leading to a temporary inactivation that is restored much more slowly than the hydrolysis of the natural substrate, acetylcholine. This prolongs the action of acetylcholine in the synaptic cleft, alleviating symptoms of cognitive and neuromuscular decline.

The carbamate moiety of the phenylcarbamic acid ester is attacked by the hydroxyl group of the catalytic serine residue in the cholinesterase active site. This forms a transient tetrahedral intermediate which then collapses, releasing the phenol leaving group and forming a stable, carbamoylated enzyme. This inactivated enzyme is only very slowly hydrolyzed back to its active state.

References

An In-depth Technical Guide to (3-Fluorophenyl)carbamic acid benzyl ester: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluorophenyl)carbamic acid benzyl ester, a key intermediate in synthetic organic chemistry, has played a significant role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols for its synthesis. The document further explores its chemical properties and its application as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. All quantitative data is summarized for clarity, and relevant chemical transformations are illustrated using logical diagrams.

Introduction

This compound, with the CAS Registry Number 149524-47-0, is a carbamate derivative that has garnered attention primarily as a precursor in the synthesis of pharmacologically active compounds. Carbamates, as a class of organic compounds, are recognized for their chemical stability and their ability to serve as effective protecting groups for amines in multi-step syntheses. The introduction of a fluorine atom on the phenyl ring can significantly modulate the electronic properties and metabolic stability of derivative molecules, a feature extensively utilized in modern drug design. This guide will delve into the specifics of this compound, from its initial synthesis to its application in contemporary research.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented as a standalone breakthrough. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for creating libraries of N-aryl carbamates for medicinal chemistry research. The synthesis of analogous N-aryl carbamates was notably detailed in the mid-1990s in the context of developing novel oxazolidinone antibacterial agents.

A seminal paper by Brickner et al. in 1996, published in the Journal of Medicinal Chemistry, described the synthesis of potent oxazolidinone antibacterials, U-100592 and U-100766.[1] While this paper does not explicitly detail the synthesis of this compound, it lays the foundational chemistry for its preparation. The general method involves the reaction of a substituted aniline with benzyl chloroformate to form the corresponding benzyl carbamate. This carbamate is then treated with a strong base to form an N-lithioarylcarbamate, which serves as a key intermediate for further reactions.[1] This work established a practical route to a wide range of N-aryl carbamates, solidifying their role as essential intermediates in the synthesis of this new class of antibiotics.

The primary historical significance of this compound, therefore, lies in its utility as a building block for creating more complex and therapeutically relevant molecules, rather than any intrinsic biological activity of its own that has been extensively reported.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 149524-47-0 | [2] |

| Molecular Formula | C₁₄H₁₂FNO₂ | [2] |

| Molecular Weight | 245.25 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥98% (Commercially available) | [2][3] |

Experimental Protocols

The synthesis of this compound is reliably achieved through the reaction of 3-fluoroaniline with benzyl chloroformate. The following protocol is a representative procedure adapted from established methods for the synthesis of N-aryl carbamates.[4][5]

Synthesis of this compound

Materials:

-

3-Fluoroaniline

-

Benzyl chloroformate

-

Anhydrous acetone

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a solution of 3-fluoroaniline (1.0 equivalent) in a mixture of acetone and water (e.g., 2:1 v/v) in a round-bottom flask, add sodium bicarbonate (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Expected Yield: While specific yields for this exact compound are not widely published, similar reactions typically proceed with high yields, often in the range of 80-95%.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons from both phenyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carbamate, and the aromatic and benzylic carbons. |

| FT-IR | Characteristic peaks for N-H stretching, C=O stretching of the carbamate, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (245.25 m/z). |

| Melting Point | A sharp melting point should be observed for the pure crystalline solid. |

Logical and Experimental Workflows

The synthesis of this compound and its subsequent use as an intermediate can be visualized through the following diagrams.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of oxazolidinone antibiotics. As demonstrated in the work by Brickner et al., the N-lithiated derivative of N-aryl carbamates readily reacts with chiral epoxides, such as (R)-glycidyl butyrate, to form enantiomerically pure (R)-5-(hydroxymethyl)-2-oxazolidinones.[1] This oxazolidinone core is the central pharmacophore of important antibiotics like Linezolid.

The 3-fluorophenyl substituent is of particular interest in medicinal chemistry. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. Therefore, this compound serves as a valuable precursor for creating analogues of existing drugs or novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.

While direct biological activity of this compound has not been a major focus of research, its role as a synthetic intermediate is crucial for the exploration of new chemical space in the quest for more effective and safer drugs.

Conclusion

This compound is a well-established and synthetically valuable intermediate. While its discovery is intertwined with the broader development of carbamate chemistry for medicinal applications, its importance is underscored by its utility in the synthesis of complex molecules, most notably the oxazolidinone class of antibiotics. The straightforward and high-yielding synthesis of this compound, coupled with the desirable properties conferred by the 3-fluorophenyl moiety, ensures its continued relevance for researchers and scientists in the field of drug development. This guide has provided a detailed overview of its history, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

- 1. Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. journals.iucr.org [journals.iucr.org]

Safety and handling precautions for Benzyl (3-fluorophenyl)carbamate

An In-depth Technical Guide on the Safety and Handling Precautions for Benzyl (3-fluorophenyl)carbamate

Hazard Assessment of Synthesis Components

The synthesis of Benzyl (3-fluorophenyl)carbamate involves several hazardous materials. A summary of their GHS classifications is provided below to facilitate a comprehensive risk assessment.

Table 1: GHS Hazard Information for Reactants

| Chemical Name | GHS Pictograms | Signal Word | GHS Hazard Statements |

| 3-Fluoroaniline | Danger | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] | |

| Benzyl Chloroformate | Danger | H290: May be corrosive to metals.[2] H314: Causes severe skin burns and eye damage.[2] H330: Fatal if inhaled.[2] H335: May cause respiratory irritation.[2] H350: May cause cancer.[3] H410: Very toxic to aquatic life with long lasting effects.[2] | |

| Sodium Bicarbonate | None | Warning | May be harmful if swallowed. Causes mild skin irritation. Causes eye irritation.[4] |

| Potassium Carbonate | Warning | H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |

Table 2: GHS Hazard Information for Solvents and Other Reagents

| Chemical Name | GHS Pictograms | Signal Word | GHS Hazard Statements |

| Tetrahydrofuran (THF) | Danger | H225: Highly flammable liquid and vapour.[7] H302: Harmful if swallowed.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] H351: Suspected of causing cancer.[7] EUH019: May form explosive peroxides.[7] | |

| Ethyl Acetate | Danger | H225: Highly flammable liquid and vapor.[8] H319: Causes serious eye irritation.[8] H336: May cause drowsiness or dizziness.[8] EUH066: Repeated exposure may cause skin dryness or cracking.[9] | |

| Hexanes | Danger | H225: Highly flammable liquid and vapor.[10] H304: May be fatal if swallowed and enters airways.[10] H315: Causes skin irritation.[10] H336: May cause drowsiness or dizziness.[10] H361: Suspected of damaging fertility or the unborn child.[10] H373: May cause damage to organs through prolonged or repeated exposure.[10] H411: Toxic to aquatic life with long lasting effects.[10] | |

| Silica Gel | None | No Signal Word | Not classified as hazardous. May cause respiratory irritation with prolonged exposure to dust.[11][12][13] |

Experimental Protocols

The synthesis of Benzyl (3-fluorophenyl)carbamate can be performed following established laboratory procedures. The following protocols are based on literature reports.[14][15][16]

Synthesis of Benzyl (3-fluorophenyl)carbamate

Materials:

-

3-Fluoroaniline

-

Sodium bicarbonate or Potassium carbonate

-

Benzyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Water (deionized)

-

Silica gel for column chromatography

Procedure 1 (using Sodium Bicarbonate): [14][15]

-

Suspend 3-fluoroaniline (1 equivalent) and sodium bicarbonate (2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.5 equivalents) dropwise to the cooled suspension.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

Procedure 2 (using Potassium Carbonate): [16]

-

To a solution of 3-fluoroaniline (1 equivalent) and potassium carbonate (1.2 equivalents) in THF at room temperature, add benzyl chloroformate (1.1 equivalents).

-

Stir the solution at room temperature for 5 hours.

-

Quench the reaction with a saturated solution of sodium carbonate.

-

Separate the layers and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry, and concentrate under reduced pressure.

Purification

The crude Benzyl (3-fluorophenyl)carbamate is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used as the eluent.

Safety and Handling Precautions

Given the hazardous nature of the reactants and solvents, the following safety and handling precautions must be strictly adhered to:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat must be worn. For larger scale reactions, consider an apron or chemical-resistant suit.

-

-

Handling:

-

Avoid inhalation of vapors and dust.

-

Prevent contact with skin and eyes.

-

Ground all equipment when handling flammable solvents like THF, ethyl acetate, and hexanes to prevent static discharge.

-

Use non-sparking tools.

-

-

Storage:

-

Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.

-

Flammable liquids should be stored in a dedicated flammables cabinet.

-

Keep away from heat, sparks, and open flames.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Inhalation: Move the victim to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Visualized Workflows

General Laboratory Safety Workflow

Caption: General Laboratory Safety Workflow.

Experimental Workflow for Synthesis

Caption: Synthesis Workflow.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemos.de [chemos.de]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. redox.com [redox.com]

- 6. chemos.de [chemos.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. rcilabscan.com [rcilabscan.com]

- 9. chemos.de [chemos.de]

- 10. media.laballey.com [media.laballey.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 16. Hexanes SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Methodological & Application

Synthesis of Oxazolidinone Drug Candidates from (3-Fluorophenyl)carbamic Acid Benzyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazolidinone-based drug candidates, utilizing (3-Fluorophenyl)carbamic acid benzyl ester as a key starting material. The protocols outlined herein describe a synthetic pathway to a key intermediate, (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, and its subsequent elaboration into a potential drug candidate analogous to the antibiotic Linezolid.

Overview of the Synthetic Strategy

The synthesis of oxazolidinone drug candidates from this compound involves a multi-step process. The core of this strategy is the formation of the chiral oxazolidinone ring, a critical pharmacophore in this class of antibiotics. The benzyl carbamate protecting group is first removed, followed by a cyclization reaction with a chiral epoxide. The resulting intermediate is then further functionalized to introduce the necessary side chains for biological activity.

Key Synthetic Steps:

-

Deprotection: Removal of the benzyl carbamate (Cbz) group from the starting material to yield 3-fluoroaniline.

-

Cyclization: Reaction of the deprotected aniline with a chiral epoxide, such as (R)-glycidyl butyrate, to form the core oxazolidinone ring structure.

-

Side-Chain Introduction: Modification of the C-5 position of the oxazolidinone ring to incorporate the desired pharmacophoric elements.

Experimental Protocols

Synthesis of (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate 1)

This protocol describes the formation of the key oxazolidinone intermediate from this compound.

Step 1: Deprotection of this compound

This step involves the removal of the Cbz protecting group to generate 3-fluoroaniline.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-fluoroaniline, which can be used in the next step without further purification.

-

Step 2: Cyclization to form (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

This step involves the reaction of 3-fluoroaniline with a chiral epoxide to form the oxazolidinone ring.

-

Materials:

-

3-fluoroaniline (from Step 1)

-

(R)-glycidyl butyrate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroaniline in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the cooled solution. Stir for 30 minutes at -78 °C.

-

Add (R)-glycidyl butyrate dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

-

Synthesis of a Linezolid Analogue (Drug Candidate 1)

This protocol describes the conversion of Intermediate 1 into a Linezolid analogue.

Step 1: Mesylation of the Hydroxymethyl Group

-

Materials:

-

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate 1)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Intermediate 1 in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

-

Step 2: Azide Substitution

-

Materials:

-

Crude mesylate from Step 1

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude mesylate in DMF.

-

Add sodium azide and heat the mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

-

Step 3: Reduction of the Azide

-

Materials:

-

Crude azide from Step 2

-

Triphenylphosphine (PPh₃) or Hydrogenation (H₂, Pd/C)

-

Tetrahydrofuran (THF) / Water

-

-

Procedure (Staudinger Reduction):

-

Dissolve the crude azide in THF.

-

Add triphenylphosphine and stir at room temperature.

-

Add water and continue stirring until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify by column chromatography to obtain the amine.

-

Step 4: Acetylation to Yield Drug Candidate 1

-

Materials:

-

Amine from Step 3

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the amine in DCM.

-

Add pyridine or triethylamine.

-

Add acetic anhydride dropwise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the final drug candidate.

-

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of Intermediate 1

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | 3-Fluoroaniline | This compound | 10% Pd/C, H₂ | >95 (crude) |

| 2 | (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 3-Fluoroaniline | (R)-glycidyl butyrate, n-BuLi | 70-85 |

Table 2: Summary of Reaction Yields for the Synthesis of Drug Candidate 1

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | (R)-((3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl) methanesulfonate | Intermediate 1 | MsCl, TEA | >90 (crude) |

| 2 | (R)-5-(azidomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Mesylate from Step 1 | NaN₃ | 80-90 |

| 3 | (S)-5-(aminomethyl)-3-(3-fluorophenyl)oxazolidin-2-one | Azide from Step 2 | PPh₃, H₂O | 75-85 |

| 4 | N-(((S)-3-(3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | Amine from Step 3 | Acetic anhydride, Pyridine | 85-95 |

Visualization of Workflows and Pathways

Diagram 1: Synthetic Workflow for Intermediate 1

Caption: Synthetic route to the key oxazolidinone intermediate.

Diagram 2: Synthetic Workflow for Drug Candidate 1

Caption: Elaboration of the intermediate to the final drug candidate.

Diagram 3: Logical Relationship of Key Moieties

Caption: Key structural components of the synthesized drug candidate.

Application Notes and Protocols: (3-Fluorophenyl)carbamic acid benzyl ester as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)carbamic acid benzyl ester is a versatile synthetic building block, primarily utilized in the field of medicinal chemistry for the construction of complex bioactive molecules. Its carbamate functionality serves as a key element for introducing a protected aniline moiety, which can be subsequently elaborated into various heterocyclic and substituted aromatic systems. The presence of the fluorine atom on the phenyl ring offers a site for modulating the electronic and lipophilic properties of the target molecules, often leading to improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in chemical synthesis, with a particular focus on its role in the development of novel therapeutics.

Key Applications

The primary application of this compound and its derivatives lies in their use as advanced intermediates in the synthesis of pharmaceuticals. A notable example is in the preparation of oxazolidinone antibiotics, such as Tedizolid. In these syntheses, the carbamate group acts as a masked aniline, which, after coupling with other fragments, can be deprotected and cyclized to form the core oxazolidinone ring.

Synthesis of Tedizolid Intermediate

A crucial step in the synthesis of the antibiotic Tedizolid involves the coupling of a derivative of this compound with a heterocyclic partner. While specific examples utilize a bromo-substituted version of the title compound, the general synthetic strategy highlights the utility of this scaffold. The following scheme illustrates a key transformation in the synthesis of a Tedizolid intermediate.

Caption: Synthetic pathway to a Tedizolid intermediate.

Experimental Protocols

The following protocols are representative examples of how this compound and its close analogs can be utilized in common synthetic transformations.

Protocol 1: Palladium-Catalyzed Suzuki Coupling (Adapted from Patent Literature)

This protocol describes a typical Suzuki coupling reaction for the formation of a C-C bond between the fluorophenyl ring and a heterocyclic partner, a key step in the synthesis of various kinase inhibitors and other drug candidates.

Materials:

-

Benzyl (4-bromo-3-fluorophenyl)carbamate (1.0 eq)

-

Heterocyclic boronic acid or pinacol ester (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl (4-bromo-3-fluorophenyl)carbamate, the heterocyclic boronic acid/ester, and potassium carbonate.

-

Add 1,4-dioxane and water (typically a 3:1 to 4:1 ratio).

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-